4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid
Description
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid (CAS: 749219-29-2) is a sulfonamide-substituted benzoic acid derivative. Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.38 g/mol . The compound features a benzoic acid backbone modified by a 3,5-dimethylpiperidinyl sulfonyl group. This structural motif confers unique physicochemical properties, such as moderate lipophilicity due to the piperidine ring and the polar sulfonyl group, making it a candidate for medicinal chemistry and materials science applications.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-7-11(2)9-15(8-10)20(18,19)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUCWBSZMWQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
Mechanistic Overview
The sulfonyl group in 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid undergoes oxidation to form sulfoxides or sulfones. This reaction is typically carried out using strong oxidizing agents under controlled conditions.
Reagents and Conditions
| Reagent | Solvent | Temperature/Conditions | Major Product |
|---|---|---|---|
| Potassium permanganate | Acidic medium (e.g., H₂SO₄/H₂O) | Room temperature to reflux | Sulfone derivative |
| Hydrogen peroxide | Basic medium (e.g., NaOH) | 0–5°C | Sulfoxide intermediate |
Research Findings
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Oxidation with KMnO₄ in acidic conditions converts the sulfonyl group to a sulfone, enhancing the compound’s stability and altering its electronic properties.
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Mild oxidizing agents like H₂O₂ can selectively oxidize the sulfonyl group to a sulfoxide, which may retain partial reactivity for further chemical transformations.
Reduction Reactions
Mechanistic Overview
Reduction of the sulfonyl group converts it to a sulfide, altering the compound’s electronic and steric properties. This reaction is often performed using strong reducing agents.
Reagents and Conditions
| Reagent | Solvent | Temperature/Conditions | Major Product |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Dry ether (THF) | Reflux | Sulfide derivative |
| Sodium borohydride (NaBH₄) | Ethanol | Room temperature | Partial reduction intermediates |
Research Insights
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LiAlH₄ effectively reduces the sulfonyl group to a sulfide, though over-reduction may lead to cleavage of the piperidine ring.
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Reduction under controlled conditions preserves the benzoic acid moiety, enabling subsequent functionalization.
Substitution Reactions
Mechanistic Overview
The compound undergoes nucleophilic substitution at the sulfonyl group or aromatic positions. These reactions introduce new functional groups for tailored applications.
Examples and Conditions
| Reaction Type | Reagent | Solvent | Key Product |
|---|---|---|---|
| Sulfonamide displacement | Amines (e.g., NH₃) | DMF | Amine-substituted derivatives |
| Cyclization | Thiophene-2-carbohydrazide | POCl₃ | Heterocyclic products |
Case Study
In a patent example, this compound reacted with thiophene-2-carbohydrazide in POCl₃ under reflux for 14 hours, yielding a cyclized product with potential antibacterial activity . This highlights the compound’s utility in forming bioactive motifs through substitution.
Enzyme Inhibition-Related Reactions
While not direct chemical transformations, the compound’s sulfonyl group participates in enzyme-targeted reactions.
Reactivity Profile
| Enzyme | Inhibition Mechanism | IC₅₀ Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive binding | 2.14 |
| Urease | Irreversible inhibition | 0.63 |
Significance
The compound’s ability to inhibit enzymes like AChE makes it a candidate for neurodegenerative disease research, though these reactions are biological rather than purely chemical.
Hybridization and Functionalization
Synthetic Derivatives
The compound serves as a scaffold for synthesizing complex molecules. For example:
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3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid : A positional isomer with similar reactivity.
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4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenol : A phenolic derivative differing in functional groups.
Comparison Table
| Derivative | Functional Group | Key Reaction Pathway |
|---|---|---|
| This compound | Carboxylic acid | Oxidation/reduction |
| 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid | Carboxylic acid | Similar to parent |
| 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenol | Hydroxyl | Substitution reactions |
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the piperidine moiety exhibit significant antibacterial properties. A study synthesized various piperidine derivatives and evaluated their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results showed moderate to strong antibacterial activity, with some compounds demonstrating strong inhibitory effects against urease, an enzyme crucial for bacterial survival .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The sulfonamide group within the compound has been linked to enzyme inhibition, particularly for acetylcholinesterase (AChE) and urease. These enzymes are significant in treating conditions like Alzheimer's disease and managing bacterial infections. In vitro studies have shown that derivatives of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid possess strong inhibitory activity against AChE, making them potential candidates for further development in neurodegenerative disease therapies .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong | 2.14 |
| Urease | Strong | 0.63 |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The synthesis of new derivatives has shown promising results in inhibiting tumor growth in vitro, indicating a need for further investigation into their mechanisms of action and efficacy against specific cancer types .
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
A comprehensive study involved synthesizing a series of piperidine-based compounds and assessing their biological activities. The research demonstrated that these compounds could effectively inhibit bacterial growth and enzyme activity, supporting their potential as therapeutic agents in infectious diseases .
Case Study 2: Antitumor Activity Assessment
Another study focused on the design and synthesis of sulfonamide derivatives containing the piperidine structure. These compounds were evaluated for their cytotoxicity against human cancer cell lines, with several showing significant apoptotic effects on cancer cells, indicating their potential as anticancer drugs .
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine moiety may also play a role in modulating the compound’s biological activity by interacting with receptors or other cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
4-(N,N-Bis(2-methoxyethyl)sulfamoyl)benzoic acid
- Molecular Formula: C₁₃H₁₉NO₆S
- Molecular Weight : 317.36 g/mol
- Key Differences :
- Replaces the 3,5-dimethylpiperidinyl group with a bis(2-methoxyethyl)sulfamoyl substituent.
- The methoxyethyl groups enhance hydrophilicity compared to the bulky, lipophilic piperidine ring in the target compound.
- Higher molecular weight due to additional oxygen atoms.
2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid
- Key Differences: Features a chlorine atom at the 2-position of the benzoic acid ring . The electron-withdrawing chlorine increases acidity (lower pKa) compared to the unsubstituted target compound. Potential for altered biological activity due to steric and electronic effects.
Pharmacologically Active Sulfonyl Benzoic Acid Derivatives
Giripladib (CAS: 865200-20-0)
- Molecular Formula : C₄₁H₃₆ClF₃N₂O₄S
- Molecular Weight : 745.25 g/mol
- Key Differences :
- Contains a trifluoromethylphenyl sulfonamide group and an indole moiety.
- Designed for pain and arthritis treatment, indicating that sulfonyl benzoic acids can be tailored for specific receptor interactions.
- The target compound lacks the indole and trifluoromethyl groups, suggesting differences in bioavailability and target specificity.
Halogenated Sulfonyl Benzoic Acids
Perfluorinated Benzoic Acid Derivatives (e.g., CAS: 68568-54-7)
- Example Structure : Tetrachloro-substituted with perfluorobutyl sulfonyl groups .
- Key Differences: High halogen content (Cl, F) increases metabolic stability but raises toxicity concerns. The target compound’s non-halogenated structure likely reduces environmental persistence and bioaccumulation risks.
Natural Benzoic Acid Derivatives
p-Hydroxybenzoic Acid (CAS: 99-96-7)
Structural and Functional Data Table
Research Findings and Implications
- Biological Activity : Unlike Giripladib, the absence of an indole or halogenated groups in the target compound suggests different therapeutic targets, possibly enzyme inhibition or ion channel modulation.
- Toxicity Profile: Non-halogenated structures (e.g., the target compound) are less likely to exhibit the environmental persistence seen in perfluorinated derivatives .
Q & A
Q. How can metabolomic studies track the compound’s metabolic pathways in vivo?
- Methodological Answer : Administer isotopically labeled compound (¹³C or ²H) to rodent models. Collect plasma/urine samples at timed intervals. Analyze via LC-QTOF-MS with MetaboAnalyst 5.0 for pathway enrichment. Identify phase II metabolites (glucuronides, sulfates) using enzymatic hydrolysis and tandem MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
